molecular formula C21H28O4 B1667395 Anecortave CAS No. 10184-70-0

Anecortave

货号 B1667395
CAS 编号: 10184-70-0
分子量: 344.4 g/mol
InChI 键: BCFCRXOJOFDUMZ-ONKRVSLGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Anecortave is a novel angiogenesis inhibitor used in the treatment of the exudative (wet) form of age-related macular degeneration . Although similar in chemical structure to the corticosteroid hydrocortisone acetate, it possesses no glucocorticoid activity . If approved, it will be marketed by Alcon as anecortave acetate for depot suspension under the trade name Retaane .


Synthesis Analysis

Anecortave can be synthesized from a 17-oxosteroid . In addition to being synthesized from a 17-oxosteroid, anecortave acetate can be derived from cortisol by reducing the 11-beta hydroxyl on cortisol to a double bond between carbons 9 and 11 and the addition of an acetate group to carbon 21 . This results in a molecule with no glucocorticoid or mineralocorticoid activity .


Molecular Structure Analysis

The molecular formula of Anecortave is C21H28O4 . The average molecular weight is 344.445 Da .


Chemical Reactions Analysis

Anecortave acetate (AL-3789) (Alcon Laboratories, Inc.) represents a potential innovation in both drug class and drug delivery route for glaucoma management and represents an alternative therapy for long-term IOP reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of Anecortave acetate are as follows: It has a molecular weight of 386.48 g/mol . It is a solid substance . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

科学研究应用

特发性黄斑周围血管扩张的治疗

  • 应用: 已经探索了阿内考泰酸醋酯用于治疗特发性黄斑周围血管扩张(IPT)。一项试验显示,它可能抑制患有IPT的患者的视网膜和视网膜下渗透性和新生血管增殖(Eandi et al., 2006)

老年性黄斑变性(AMD)的治疗

  • 应用: 阿内考泰酸醋酯已经在临床试验中用于治疗AMD中的黄斑下脉络膜新生血管。结果表明,它有潜力保持或改善视力,并抑制病变生长(D’Amico et al., 2003)

视网膜血管瘤性增殖的治疗

  • 应用: 已经测试用于治疗视网膜血管瘤性增殖(RAP),表明其在减少毛细血管渗透性方面发挥作用,尽管在这些患者中并没有明显改善视力损失(Klais et al., 2006)

作用机制

  • 见解: 阿内考泰酸醋酯,一种抗血管生成皮质类固醇,以其广谱的抗血管生成活性而闻名,抑制多个步骤和各种血管生成因子的新生血管生成(Clark, 2007)

在其他眼部疾病中的疗效

  • 探索: 研究已经探索了其在眼内肿瘤生长抑制和作为视网膜肿瘤辅助治疗的有效性,在小鼠视网膜母细胞瘤模型中显示出控制肿瘤负担的希望(Clark et al., 1999); (Jockovich et al., 2006)

临床安全概况

  • 安全: 研究指出阿内考泰酸醋酯在治疗湿性AMD中的临床安全性,未报告任何重大与治疗相关的安全问题(Regillo et al., 2007)

药代动力学和代谢

  • 药理学: 已经研究了阿内考泰酸醋酯在动物和人体中的药代动力学和代谢,突出了其有效的输送和代谢途径(Dahlin & Rahimy, 2007)

属性

IUPAC Name

(8S,10S,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h6,11,15,17,22,25H,3-5,7-10,12H2,1-2H3/t15-,17+,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFCRXOJOFDUMZ-ONKRVSLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2=CCC4(C3CCC4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70144268
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Anecortave

CAS RN

10184-70-0
Record name Anecortave [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010184700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anecortave
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12081
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anecortave
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70144268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ANECORTAVE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5Y8O51589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anecortave
Reactant of Route 2
Anecortave
Reactant of Route 3
Anecortave
Reactant of Route 4
Anecortave
Reactant of Route 5
Anecortave
Reactant of Route 6
Anecortave

Citations

For This Compound
1,430
Citations
S Hayek, M Scherrer, D Barthelmes… - Klinische …, 2007 - thieme-connect.com
… since anecortave acetate remains active for 6 months. At the 6 month follow-up we performed a second PJD of anecortave acetate if visual acuity was stable and CNV activity persisted. …
Number of citations: 12 www.thieme-connect.com
Anecortave Acetate Clinical Study Group - Ophthalmology, 2003 - Elsevier
PURPOSE: To evaluate safety and efficacy of the angiostatic agent anecortave acetate, compared with a placebo, for treatment of subfoveal choroidal neovascularization (CNV). …
Number of citations: 242 www.sciencedirect.com
A Augustin - Clinical interventions in aging, 2006 - Taylor & Francis
RETAANE ® 15mg (anecortave acetate suspension) is under investigation to treat exudative age-related macular degeneration (AMD), the single largest cause of blindness in the …
Number of citations: 22 www.tandfonline.com
AF Clark - Survey of ophthalmology, 2007 - Elsevier
Anecortave acetate is a unique angiostatic agent. Although … Anecortave acetate has broad based angiostatic activity, … angiogenic factor, anecortave acetate inhibits neovascularization …
Number of citations: 40 www.sciencedirect.com
SJ Bakri, PK Kaiser - Expert Opinion on Investigational Drugs, 2006 - Taylor & Francis
This manuscript reviews the pharmacotherapeutics of the novel, angiostatic cortisene, anecortave acetate suspension, for the treatment of age-related macular degeneration. The …
Number of citations: 5 www.tandfonline.com
Anecortave Acetate Clinical Study Group - Retina, 2003 - journals.lww.com
… after anecortave acetate 15 mg than placebo. More patients treated with anecortave acetate … Anecortave acetate 15 mg inhibited lesion growth significantly better than placebo (P= 0.001…
Number of citations: 119 journals.lww.com
…, EK Sullivan, Anecortave Acetate Clinical Study Group - Ophthalmology, 2006 - Elsevier
… The month 12 clinical outcome for anecortave acetate was … PDT to +21.7% favoring anecortave acetate). No serious … demonstrate that the benefits of anecortave acetate for the treatment …
Number of citations: 152 www.sciencedirect.com
CM Eandi, MD Ober, KB Freund, CM Klais, JS Slakter… - Retina, 2006 - journals.lww.com
… The results of this study suggest that anecortave acetate may inhibit retinal and subretinal permeability … Anecortave acetate appears to benefit the leakage and vision in patients with the …
Number of citations: 31 journals.lww.com
J Heaton, P Kastner, R Hackett - Survey of ophthalmology, 2007 - Elsevier
A number of preclinical safety pharmacology and toxicity studies have been performed on the angiostatic cortisene anecortave acetate in various species and using different routes of …
Number of citations: 6 www.sciencedirect.com
AJ Augustin, DJ D'Amico, WF Mieler… - Graefe's Archive for …, 2005 - Springer
… As part of this study, 33 patients received Anecortave Acetate 30 mg, 33 patients received Anecortave Acetate 15 mg, 32 patients received Anecortave Acetate 3 mg, and 30 patients …
Number of citations: 46 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。